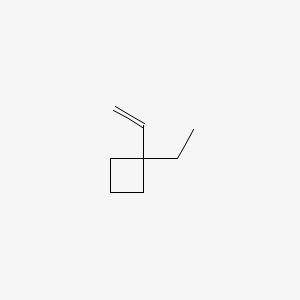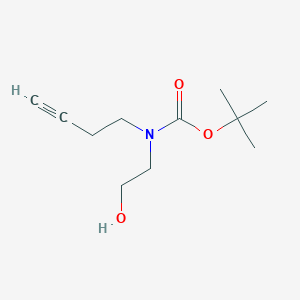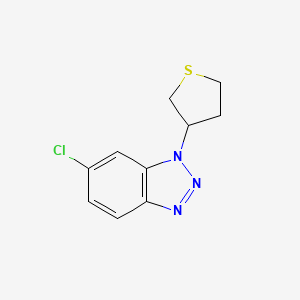
1-Ethenyl-1-ethylcyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethenyl-1-ethylcyclobutane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of an ethenyl group (vinyl group) and an ethyl group attached to a cyclobutane ring. The molecular formula of this compound is C8H14.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethenyl-1-ethylcyclobutane can be synthesized through various methods. One common approach involves the dimerization of alkenes under UV light irradiation. Another method includes the dehalogenation of 1,4-dihalobutanes using reducing metals .
Industrial Production Methods: In industrial settings, the production of cyclobutanes often involves the hydrogenation of cyclobutenes in the presence of a nickel catalyst. This method was first developed by James Bruce and Richard Willstätter in 1907 .
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethenyl-1-ethylcyclobutane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The compound can undergo substitution reactions where hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Oxygenated derivatives such as alcohols, ketones, and carboxylic acids.
Reduction: Ethylcyclobutane.
Substitution: Halogenated cyclobutanes and other substituted derivatives.
Aplicaciones Científicas De Investigación
1-Ethenyl-1-ethylcyclobutane has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying cycloalkane reactions.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Ethenyl-1-ethylcyclobutane involves its interaction with various molecular targets and pathways. The compound can undergo carbocation rearrangements during reactions, leading to the formation of more stable intermediates. These rearrangements often involve hydride shifts or alkyl shifts, which stabilize the carbocation formed during the reaction .
Comparación Con Compuestos Similares
Cyclopropane: A smaller cycloalkane with three carbon atoms.
Cyclopentane: A larger cycloalkane with five carbon atoms.
Cyclohexane: A six-membered cycloalkane commonly used in organic synthesis.
Uniqueness: 1-Ethenyl-1-ethylcyclobutane is unique due to the presence of both an ethenyl group and an ethyl group on the cyclobutane ring. This structural feature imparts distinct chemical properties and reactivity compared to other cycloalkanes.
Propiedades
Fórmula molecular |
C8H14 |
|---|---|
Peso molecular |
110.20 g/mol |
Nombre IUPAC |
1-ethenyl-1-ethylcyclobutane |
InChI |
InChI=1S/C8H14/c1-3-8(4-2)6-5-7-8/h3H,1,4-7H2,2H3 |
Clave InChI |
PBICRAMSOSCWAZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCC1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![{4-[2-(Dimethylamino)ethyl]phenyl}boronic acid hydrochloride](/img/structure/B13562305.png)








